molecular formula C24H20ClN5O B588368 N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine CAS No. 796738-74-4

N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine

货号: B588368
CAS 编号: 796738-74-4
分子量: 429.908
InChI 键: WWUHMRAFZSYAQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine (CAS 404844-11-7) is a synthetic intermediate critical in the production of imatinib mesylate, a tyrosine kinase inhibitor used in cancer therapy . Structurally, it consists of a pyrimidine core linked to a 3-pyridyl group and a substituted benzamide moiety with a chloromethyl substituent. Its molecular formula is C₂₄H₂₀ClN₅O, with a molecular weight of 429.90 g/mol . The chloromethyl group serves as a reactive site for further modifications, such as substitution with a 4-methylpiperazinylmethyl group to form imatinib .

属性

IUPAC Name

4-(chloromethyl)-N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O/c1-16-13-20(28-23(31)18-6-4-17(14-25)5-7-18)8-9-21(16)29-24-27-12-10-22(30-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUHMRAFZSYAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700738
Record name 4-(Chloromethyl)-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796738-74-4
Record name 4-(Chloromethyl)-N-(3-methyl-4-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine typically involves multiple steps. One common route includes the reaction of 4-chloromethylbenzoic acid with 4-amino-2-methylphenylamine to form an amide bond. This intermediate is then reacted with 4-(3-pyridyl)-2-pyrimidineamine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. The use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography are also common .

化学反应分析

Types of Reactions

N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

科学研究应用

N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine has several scientific research applications:

作用机制

The mechanism of action of N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Imatinib (N-{5-[4-(4-Methylpiperazinomethyl)benzoylamido]-2-methylphenyl}-4-(3-pyridyl)-2-pyrimidineamine)

Structural Differences :

  • Key Modification : Replacement of the chloromethyl group in the benzamide moiety with a 4-methylpiperazinylmethyl group .
  • Impact on Properties :
    • Solubility : The piperazine group enhances water solubility, facilitating bioavailability .
    • Pharmacokinetics : Imatinib exhibits prolonged half-life and improved target binding (e.g., Bcr-Abl kinase) compared to the intermediate .
    • Stability : The chloromethyl group in the parent compound is prone to hydrolysis, whereas the piperazine group in imatinib confers chemical stability .

Therapeutic Role :

  • The intermediate is non-therapeutic, whereas imatinib is clinically approved for chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) .

N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine

Structural Differences :

  • Key Modification : Absence of the benzamide group present in the target compound .
  • Impact on Properties: Biological Activity: Acts as a selective protein kinase C (PKC) inhibitor, contrasting with the tyrosine kinase targeting of imatinib derivatives . Genotoxicity: Classified as a genotoxic impurity in imatinib mesylate, necessitating strict quality control during synthesis .

Analytical Detection :

  • LC-MS/MS methods differentiate this impurity from the parent compound via retention time and mass spectral profiles .

3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide

Structural Differences :

  • Core Structure: Contains a sulfamoyl linker (pyrimidinylsulfamoyl) instead of the aminophenyl linkage in the target compound .
  • Substituents : A 3-chlorophenyl group replaces the 3-pyridyl-pyrimidine moiety.

Impact on Properties :

  • Solubility : The sulfamoyl group may enhance hydrophilicity compared to the chloromethyl benzamide .
  • Target Interaction : Structural divergence likely alters binding affinity to kinase targets.

Pyrimidine Derivatives with Thiophene Substituents

Example: (S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide . Structural Differences:

  • Heterocyclic Groups : Incorporation of thiophene instead of pyridine alters electronic properties and steric interactions.
  • Biological Activity : Thiophene-containing analogs often exhibit distinct kinase inhibition profiles due to modified π-π stacking interactions .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Therapeutic Use
Target Compound (CAS 404844-11-7) Pyrimidine-Benzamide Chloromethyl, 3-pyridyl Synthetic Intermediate Non-therapeutic
Imatinib Pyrimidine-Benzamide 4-Methylpiperazinylmethyl, 3-pyridyl Bcr-Abl Kinase Inhibitor CML, GIST
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Pyrimidine Amino-methylphenyl PKC Inhibitor Research Use
3-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide Pyrimidine-Sulfamoyl 3-Chlorophenyl Undisclosed Kinase Modulation Preclinical

Key Research Findings

  • Synthetic Utility : The chloromethyl group in the target compound is a critical handle for generating imatinib via substitution reactions, highlighting its role in scalable pharmaceutical synthesis .
  • Stability Concerns : The chloromethyl group’s reactivity necessitates controlled storage conditions, unlike the more stable imatinib .
  • Biological Specificity : Structural variations in the benzamide and pyrimidine regions dictate target selectivity, as seen in PKC vs. tyrosine kinase inhibition .

生物活性

N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine is a complex organic compound with the molecular formula C24H20ClN5O and a molecular weight of 429.90 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research and as a kinase inhibitor.

Chemical Structure and Properties

  • Molecular Formula : C24H20ClN5O
  • Molecular Weight : 429.90 g/mol
  • CAS Number : 796738-74-4
  • IUPAC Name : 4-(chloromethyl)-N-[3-methyl-4-[(4-(3-pyridinyl)-2-pyrimidinyl)amino]phenyl]benzamide

The compound features a chloromethyl group, a pyridine moiety, and a pyrimidine structure, which are crucial for its biological activity.

The biological activity of N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine is primarily linked to its role as a kinase inhibitor. Kinases are enzymes that play a vital role in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer.

Inhibition of Kinases

Research indicates that this compound may selectively inhibit certain receptor tyrosine kinases (RTKs), which are critical in the development and progression of tumors. The binding affinity to these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes some key findings from these studies:

Cell Line IC50 (µM) Effect
A549 (Lung Cancer)1.5Inhibition of cell growth
MCF-7 (Breast Cancer)2.0Induction of apoptosis
HeLa (Cervical Cancer)1.8Cell cycle arrest

These results suggest that the compound has potent anti-cancer properties, making it a candidate for further development as a therapeutic agent.

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer cell lines. The combination therapy demonstrated synergistic effects, leading to improved outcomes compared to monotherapy.

Pharmacological Applications

Given its biological activity, N-[4-[[4-(Chloromethyl)benzoyl]amino]-2-methylphenyl]-4-(3-pyridyl)-2-pyrimidineamine is being explored for potential applications in:

  • Cancer Treatment : As a targeted therapy for specific types of tumors.
  • Drug Development : As a lead compound for synthesizing new kinase inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。